molecular formula C10H14BrN B1396702 [(2-Bromo-5-methylphenyl)methyl](ethyl)amine CAS No. 1512057-46-3

[(2-Bromo-5-methylphenyl)methyl](ethyl)amine

Cat. No. B1396702
M. Wt: 228.13 g/mol
InChI Key: AGQZKVUBLLYFIO-UHFFFAOYSA-N
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Description

The compound “(2-Bromo-5-methylphenyl)methylamine” is an organic compound. It contains a bromine atom attached to the second carbon of a benzene ring, which also has a methyl group attached to the fifth carbon. The benzene ring is further attached to an ethylamine group .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-methylphenyl)methylamine” involves a benzene ring, which is a cyclic structure of six carbon atoms with alternating double bonds. Attached to this ring is a bromine atom and a methyl group. The benzene ring is also attached to an ethylamine group .


Chemical Reactions Analysis

The compound can undergo various reactions due to the presence of the benzene ring and the amine group. Reactions at the benzylic position are common, including free radical bromination, nucleophilic substitution, and oxidation . The amine group can also participate in reactions such as alkylation and acylation .

Scientific Research Applications

Chemical Derivatives and Synthesis

  • Derivatives of 2-Bromo-5-methylphenyl compounds, such as amines and thiouronium salts, have been synthesized for pharmacological studies. Amines like (2-Bromo-5-methylphenyl)methylamine are involved in the creation of tertiary amines and other complex molecules, contributing to a range of pharmacological research (Chapman et al., 1971).
  • Synthesis processes involving bromophenyl compounds, similar to the one , have been reported for the creation of complex organic structures like indoles, which are significant in medicinal chemistry (Dan, 2006).

Reaction Kinetics and Mechanisms

  • Studies on reaction kinetics, particularly involving derivatives of bromophenyl, provide insights into reaction rates and mechanisms essential for designing more efficient synthetic pathways in pharmaceutical and chemical research (Castro et al., 1997).

Advanced Material Development

  • Amino-functionalized fullerene derivatives, related to the structure of (2-Bromo-5-methylphenyl)methylamine, have been explored for use in organic solar cells. These materials show potential for efficient energy conversion, demonstrating the versatility of such chemical structures in materials science (Lv et al., 2014).

Catalysts in Chemical Reactions

  • Bromophenyl amines and related compounds have been utilized as catalysts in various chemical reactions, including amination processes. This demonstrates their potential in facilitating and optimizing synthetic pathways in chemical manufacturing (Ji et al., 2003).

Development of Anticonvulsant Drugs

  • Research into Schiff bases of N-methyl and N-acetyl isatin derivatives, which are structurally related to (2-Bromo-5-methylphenyl)methylamine, indicates their potential in developing new anticonvulsant drugs. This highlights the role of such compounds in therapeutic applications (Verma et al., 2004).

properties

IUPAC Name

N-[(2-bromo-5-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZKVUBLLYFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromo-5-methylphenyl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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